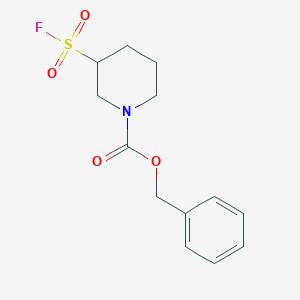

![molecular formula C16H14N2O3 B2562213 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-01-9](/img/structure/B2562213.png)

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide was achieved and tested for antimicrobial activity . Another synthesis route was studied for (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, which is a key intermediate for chiral proton pump inhibitors . These methods could potentially be adapted for the synthesis of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

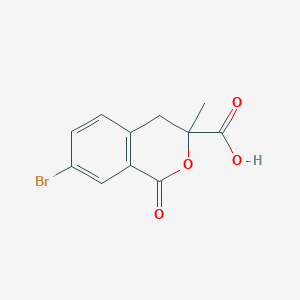

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of a triazolobenzoxadiazocine derivative was determined by single-crystal X-ray diffraction and FT-IR spectroscopy . Similarly, the structures of novel pyrido[1,2-a]benzimidazole derivatives were characterized using IR, 1H NMR, 13C NMR, and HRMS . These techniques could be employed to analyze the molecular structure of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid. However, the synthesis of related compounds suggests that these molecules can participate in various chemical reactions, such as the formation of arylhydrazone linkages and tandem annulation reactions . These reactions could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the optical properties of pyrido[1,2-a]benzimidazole derivatives were investigated, revealing that substituents on the ring system influence the absorption and emission maxima . The antimicrobial evaluation of some arylhydrazones also provides insights into the bioactive properties of these compounds . These findings could inform the analysis of the physical and chemical properties of 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

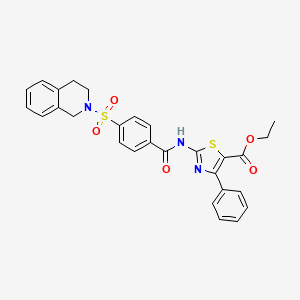

Chemical Synthesis and Reactivity

The compound is involved in the selective synthesis of benzimidazoles, a class of compounds with various pharmacological activities. A study by Rajanarendar et al. (2007) demonstrated that β-(3-methyl-5-styryl-4-isoxazolyl amido) benzoic acids could be selectively synthesized into benzimidazoles by employing BF3·Et2O as a catalyst, showcasing the compound's utility in facilitating specific chemical reactions (Rajanarendar et al., 2007).

Molecular Structure and Characterization

The molecular structure and crystal structure of related compounds have been extensively studied, providing insights into their chemical properties and potential applications. For instance, Lin and Zhang (2012) analyzed the molecular structure of 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, revealing that the compound forms chains in the crystal through O—H⋯N hydrogen bonds, indicating its potential for forming structured materials (Lin & Zhang, 2012).

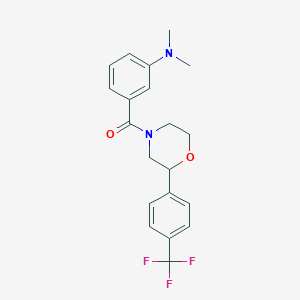

Pharmacological Potential

Some derivatives of the compound have shown promising pharmacological activities. For example, Katsura et al. (1992) synthesized a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, some of which displayed potent antisecretory and cytoprotective activity, suggesting potential applications in the development of new therapeutic agents (Katsura et al., 1992).

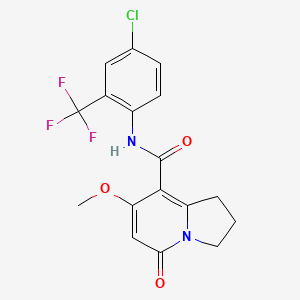

Antimicrobial Activity

Compounds related to 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid have demonstrated antimicrobial activities. Cesur et al. (1990) synthesized a series of arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide and found that they exhibited antimicrobial activity against various bacterial strains (Cesur et al., 1990).

Eigenschaften

IUPAC Name |

4-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-2-7-15-17-13(9-18(15)8-11)10-21-14-5-3-12(4-6-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEOCPUKTFJCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)COC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)